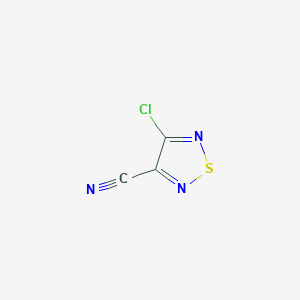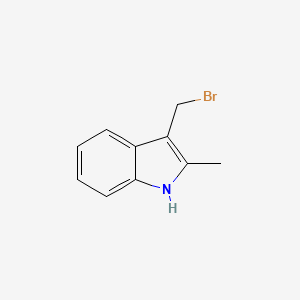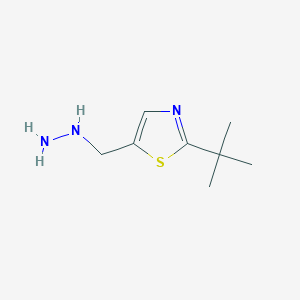
2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a hydrazinylmethyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole typically involves the reaction of a thiazole derivative with tert-butyl and hydrazinylmethyl groups. One common method is the condensation of a thiazole aldehyde with tert-butyl hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole hydrides. Substitution reactions can lead to a variety of substituted thiazole derivatives.
科学的研究の応用
2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(tert-Butyl)-4-(hydrazinylmethyl)thiazole: Similar structure but with a different substitution pattern on the thiazole ring.
2-(tert-Butyl)-5-(methylthio)thiazole: Contains a methylthio group instead of a hydrazinylmethyl group.
2-(tert-Butyl)-5-(aminomethyl)thiazole: Features an aminomethyl group in place of the hydrazinylmethyl group.
Uniqueness
2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole is unique due to the presence of both tert-butyl and hydrazinylmethyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H15N3S |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
(2-tert-butyl-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C8H15N3S/c1-8(2,3)7-10-4-6(12-7)5-11-9/h4,11H,5,9H2,1-3H3 |
InChIキー |
DUCYYBKYWWINAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(S1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


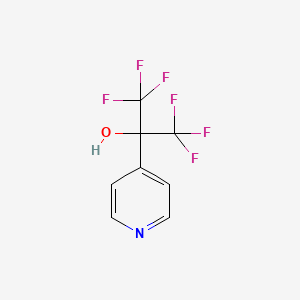
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)
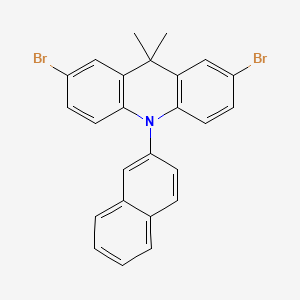
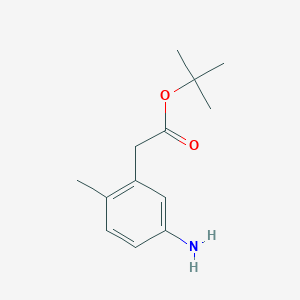
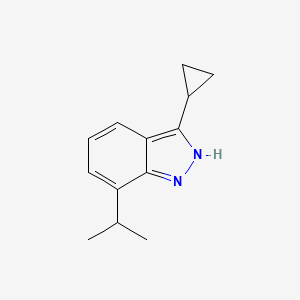
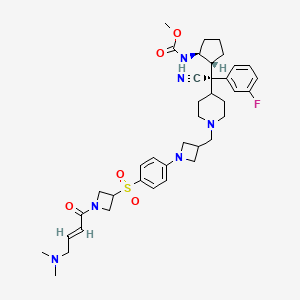
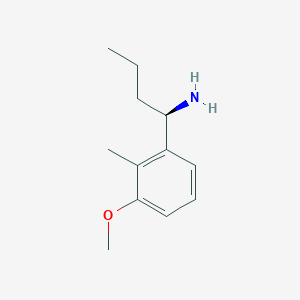
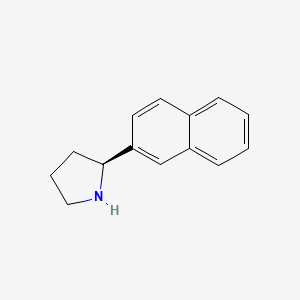
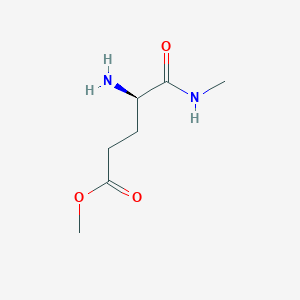
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
